N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride
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Overview
Description
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. Its complex molecular structure combines elements of isoquinoline, thiazole, and cinnamamide, making it a unique candidate for a range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Intermediate: The synthesis begins with the preparation of the 3,4-dihydroisoquinoline intermediate. This can be achieved through the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine.
Thiazole Ring Construction: The thiazole ring is then introduced by reacting the isoquinoline intermediate with a thioamide under acidic conditions.
Coupling with Cinnamamide: Finally, the thiazole derivative is coupled with cinnamamide through an amide bond formation reaction, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, optimized reaction conditions and scalable processes are essential. Techniques such as continuous flow chemistry, solvent recycling, and efficient purification methods (e.g., crystallization, chromatography) are employed to enhance yield and purity. High-performance liquid chromatography (HPLC) is often used for the final purification step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride can undergo oxidation reactions, where the isoquinoline ring or the thiazole sulfur is targeted.
Reduction: The compound may also undergo reduction, particularly at the cinnamamide moiety, leading to various reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, providing access to a variety of functionalized thiazole derivatives.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and cerium ammonium nitrate (CAN).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides, amines, and thiols are employed under basic or acidic conditions.
Major Products
The products of these reactions can vary widely, depending on the specific conditions and reagents used. Commonly observed products include oxidized isoquinoline derivatives, reduced cinnamamide derivatives, and various substituted thiazole compounds.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride serves as an important intermediate for the synthesis of more complex molecules. It is used as a building block for the development of new materials and as a ligand in coordination chemistry.
Biology
In biological research, this compound is utilized for its potential pharmacological properties. It is investigated for its interactions with biological targets, such as enzymes and receptors, and for its ability to modulate biological pathways.
Medicine
Medically, this compound is explored for its potential therapeutic effects. Research includes its use as an anti-inflammatory, anti-cancer, or antimicrobial agent, given its complex structure that allows it to interact with various biological targets.
Industry
In the industrial sector, this compound is investigated for its role in the development of new materials, catalysts, and additives. Its unique structure makes it a candidate for applications in advanced materials science and chemical engineering.
Mechanism of Action
The mechanism of action of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride largely depends on its specific application:
Pharmacology: It may act by binding to specific receptors or enzymes, thereby modulating their activity. The isoquinoline and thiazole rings are known to interact with various biological macromolecules.
Chemical Reactions: As a reagent or catalyst, it can facilitate specific chemical transformations due to the reactive centers present in its structure.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-aminomethyl)thiazol-2-yl)cinnamamide
N-(4-((2-oxo-1,2-dihydroisoquinolin-3-yl)methyl)thiazol-2-yl)cinnamamide
N-(4-(2-methylthiazol-2-yl)cinnamamide
Unique Features
Compared to similar compounds, N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)cinnamamide hydrochloride stands out due to the presence of the 3,4-dihydroisoquinoline moiety, which adds to its chemical and biological activity. Its specific structure allows for unique interactions and reactivity, making it a versatile compound in various applications.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its complex structure and unique properties make it a valuable asset in scientific research and industrial processes. Continued exploration and development of this compound hold promise for future advancements in multiple fields.
Properties
IUPAC Name |
(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS.ClH/c26-21(11-10-17-6-2-1-3-7-17)24-22-23-20(16-27-22)15-25-13-12-18-8-4-5-9-19(18)14-25;/h1-11,16H,12-15H2,(H,23,24,26);1H/b11-10+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUKQYYTBUEXCT-ASTDGNLGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)C=CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)/C=C/C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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